4-Fluorocyclohex-3-en-1-ol
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Overview
Description
4-Fluorocyclohex-3-en-1-ol is an organic compound with the molecular formula C6H9FO It is a fluorinated derivative of cyclohexanol, characterized by the presence of a fluorine atom at the 4-position and a hydroxyl group at the 1-position on the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorocyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the fluorination of cyclohexene derivatives. For instance, the compound can be synthesized by reacting cyclohexene with a fluorinating agent such as hydrogen fluoride (HF) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The process is optimized to achieve high yield and purity, with considerations for safety and environmental impact. The compound is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
4-Fluorocyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form cyclohexanol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-fluorocyclohexanone, while reduction may produce 4-fluorocyclohexanol .
Scientific Research Applications
4-Fluorocyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Fluorocyclohex-3-en-1-ol involves its interaction with molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. This can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
Similar Compounds
Fluorocyclohexane: A simpler fluorinated cyclohexane derivative without the hydroxyl group.
4-Fluorocyclohexanol: Similar structure but lacks the double bond in the cyclohexene ring.
Cyclohexanol: The non-fluorinated parent compound.
Uniqueness
4-Fluorocyclohex-3-en-1-ol is unique due to the combination of the fluorine atom and the hydroxyl group on the cyclohexene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H9FO |
---|---|
Molecular Weight |
116.13 g/mol |
IUPAC Name |
4-fluorocyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H9FO/c7-5-1-3-6(8)4-2-5/h1,6,8H,2-4H2 |
InChI Key |
LLNFXIRTWCUXJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1O)F |
Origin of Product |
United States |
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